(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate
CAS No.: 1087329-67-6
Cat. No.: VC3863047
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1087329-67-6 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | benzyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 |
Standard InChI Key | UCJVXPOVNQBUKI-UHFFFAOYSA-N |
SMILES | CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Properties
The molecular formula of (R)-Benzyl methyl(pyrrolidin-3-yl)carbamate is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol . Its structure features a pyrrolidine ring (a five-membered saturated amine) substituted at the 3-position with a methyl group and a benzyl carbamate moiety. The stereocenter at the pyrrolidine’s 3-position confers chirality, which is critical for its interactions with biological targets. The SMILES notation for the (R)-enantiomer is O=C(OCC1=CC=CC=C1)N(C)[C@@H]2CNCC2, explicitly denoting the spatial arrangement of substituents .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ | |
Molecular Weight | 234.29 g/mol | |
CAS Number | 1286768-74-8 | |
SMILES | O=C(OCC1=CC=CC=C1)N(C)[C@@H]2CNCC2 | |
Boiling Point | Not Reported | |
Density | Not Reported |
The absence of reported boiling points and densities in available literature suggests that experimental measurements for these parameters remain uncharacterized .
Synthesis and Manufacturing Approaches
Carbamate Formation Strategies
The synthesis of (R)-Benzyl methyl(pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with carbamate precursors. A common method employs benzyl chloroformate and methylamine to functionalize the pyrrolidine ring. For example, (R)-pyrrolidin-3-amine can be treated with methyl isocyanate in the presence of a base to form the methylcarbamate intermediate, followed by benzylation using benzyl bromide .
In related compounds, such as (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate, synthesis involves catalytic methods using metal oxides (e.g., Fe₂O₃/Al₂O₃) under reduced pressure at 140–180°C. These conditions enhance reaction selectivity and yield, though adaptations for the target compound may require optimization of temperature and catalyst composition.
Stereochemical Control
The (R)-configuration is achieved through chiral resolution or asymmetric synthesis. A reported approach for analogous compounds uses Boc-protected intermediates, as seen in the synthesis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate . Enzymatic resolution or chiral auxiliaries may also be employed to ensure enantiomeric purity, which is crucial for pharmaceutical applications .
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
(R)-Benzyl methyl(pyrrolidin-3-yl)carbamate | C₁₃H₁₈N₂O₂ | 234.29 | Pharmaceutical intermediate |
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | 200.28 | Chiral building block |
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | C₁₄H₁₉N₃O₃ | 277.32 | Enzyme inhibition studies |
Biological Activities and Applications
Enzyme Inhibition
Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and neuronal nitric oxide synthase (nNOS) . The (R)-enantiomer’s spatial arrangement may enhance binding affinity to active sites, as demonstrated in nNOS inhibitors where chirality significantly impacts potency .
Agricultural Applications
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